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trapoxin A

Epigenetics HDAC inhibition Enzyme kinetics

Researchers requiring selective class I HDAC inhibition without HDAC6 confounding face limited options with reversible inhibitors. Trapoxin A (CAS 133155-89-2) is an essentially irreversible class I HDAC inhibitor with 640-570,000-fold selectivity for HDAC1 over HDAC6, enabling unambiguous attribution of biological effects to class I HDACs. • Sustained target engagement persists after washout, unlike reversible inhibitors (TSA, SAHA) • Detransformation activity in v-sis/NIH3T3 cells at 1 ng/mL, well below antiproliferative IC50 (~200 ng/mL) • 1.24 Å crystal structure (PDB 5VI6) confirms zinc-bound gem-diolate binding mechanism

Molecular Formula C34H42N4O6
Molecular Weight 602.7 g/mol
CAS No. 133155-89-2
Cat. No. B236515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrapoxin A
CAS133155-89-2
Synonymscyclo((S)-phenylalanyl-(S)-phenylalanyl-(R)-pipecolinyl-(2S,9S)-2-amino-8-oxo-9,10-epoxydecanoyl)
trapoxin
trapoxin A
Molecular FormulaC34H42N4O6
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5
InChIInChI=1S/C34H42N4O6/c39-29(30-22-44-30)18-9-3-8-16-25-31(40)36-26(20-23-12-4-1-5-13-23)32(41)37-27(21-24-14-6-2-7-15-24)34(43)38-19-11-10-17-28(38)33(42)35-25/h1-2,4-7,12-15,25-28,30H,3,8-11,16-22H2,(H,35,42)(H,36,40)(H,37,41)/t25-,26-,27-,28+,30-/m0/s1
InChIKeyGXVXXETYXSPSOA-UFEOFEBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trapoxin A: Irreversible Class I HDAC Inhibitor


Trapoxin A (CAS 133155-89-2) is a microbial cyclic tetrapeptide isolated from Helicoma ambiens that functions as an essentially irreversible inhibitor of class I histone deacetylases (HDACs) [1]. The compound contains a unique α,β-epoxyketone warhead within the (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (L-Aoe) residue that mimics the acetyl-L-lysine substrate and forms a stable, zinc-bound tetrahedral gem-diolate intermediate within the HDAC active site [2]. Unlike reversible inhibitors such as trichostatin A (TSA) and vorinostat (SAHA), trapoxin A achieves prolonged target engagement and exhibits pronounced selectivity against HDAC6, a class IIb enzyme [3].

Why Trapoxin A Substitution Fails: Irreversibility and Selectivity


Generic substitution of trapoxin A with reversible HDAC inhibitors (e.g., trichostatin A, SAHA) or alternative cyclic tetrapeptides (e.g., HC-toxin, chlamydocin) is not scientifically valid due to two critical differentiating factors: (1) Trapoxin A exhibits essentially irreversible inhibition of class I HDACs, whereas most common HDAC inhibitors act reversibly, leading to fundamentally different pharmacodynamic profiles and washout kinetics [1]; and (2) Trapoxin A displays a unique isoform selectivity pattern in which HDAC6 is markedly resistant (640–570,000-fold selectivity for HDAC1 over HDAC6), whereas pan-inhibitors like TSA inhibit both class I and II enzymes with similar potency [2]. Substitution with trapoxin B, the closest structural analog, alters potency and selectivity parameters that compromise experimental reproducibility [3].

Quantitative Evidence for Trapoxin A


Irreversible Binding vs Reversible Inhibitors

Trapoxin A acts as an essentially irreversible inhibitor of class I HDACs, whereas trichostatin A (TSA) and vorinostat (SAHA) are reversible inhibitors [1]. In HDAC activity assays, trapoxin A exhibits time-dependent, washout-resistant inhibition of HDAC1, while TSA inhibition is rapidly reversed upon compound removal [1]. Crystal structure analysis at 1.24 Å resolution reveals that the ketone moiety of the L-Aoe warhead undergoes nucleophilic attack to form a zinc-bound tetrahedral gem-diolate that mimics the tetrahedral intermediate in catalysis, explaining the essentially irreversible inhibition without covalent modification [2].

Epigenetics HDAC inhibition Enzyme kinetics

Pronounced HDAC6 Resistance vs Pan-Inhibitors

Trapoxin A demonstrates pronounced selectivity for HDAC1 over HDAC6, with HDAC6 being resistant to inhibition, whereas the pan-inhibitor trichostatin A (TSA) inhibits HDAC1 and HDAC6 to a similar extent [1]. Quantitative selectivity analysis reveals that trapoxin A and its derivatives exhibit 640–570,000-fold selectivity for HDAC1 compared to HDAC6 [2]. At high concentrations, the weak inhibition of HDAC6 by trapoxin A is reversible, indicating that HDAC6 is not alkylated by the compound [1].

HDAC isoform selectivity Class I vs. Class IIb Chemical biology

Binding Affinity and Structural Basis for Class I HDACs

Isothermal titration calorimetry (ITC) measurements reveal that trapoxin A binds tightly to HDAC8 with a dissociation constant (Kd) of 3 ± 1 nM [1]. The 1.24 Å resolution crystal structure of the HDAC8-trapoxin A complex confirms that the ketone moiety of the L-Aoe warhead forms a zinc-bound tetrahedral gem-diolate that mimics the tetrahedral intermediate and its flanking transition states in catalysis [1]. Mass spectrometry confirms that trapoxin A does not covalently modify the enzyme, distinguishing it from covalent irreversible inhibitors [1]. Comparative analysis with the HDAC6-HC toxin complex reveals structural determinants that govern the class I selectivity of trapoxin A [1].

HDAC8 Crystallography Binding affinity

Cellular Detransformation and G2 Cell Cycle Arrest

Trapoxin A inhibits the proliferation of NIH3T3 cells transformed by the v-sis oncogene (sis/NIH3T3) with an IC50 of approximately 200 ng/mL and induces morphological detransformation (flattening) of these cells at concentrations as low as 1 ng/mL [1]. In 3Y1 fibroblasts, trapoxin A halts the cell cycle specifically at the G2 phase at a concentration of 10 nM [2]. Additionally, trapoxin A inhibits the growth of trichostatin A-resistant cells at 50 ng/mL, indicating that irreversible HDAC inhibition can overcome resistance mechanisms that compromise reversible inhibitors [2]. Trapoxin A increases chromatin acetylation associated with histone H3 at low nanomolar concentrations [3].

Oncogene transformation Cell cycle Cellular phenotype

Comparative Potency Across Cyclic Tetrapeptides

Among naturally occurring cyclic tetrapeptide HDAC inhibitors, trapoxin A, chlamydocin, and HC-toxin exhibit distinct potency profiles. Chlamydocin inhibits class I HDACs with an IC50 of 1.3 nM [1], while HC-toxin inhibits HDAC with an IC50 of 30 nM [2]. Trapoxin A, while lacking a precisely defined IC50 for HDAC1 in the same assay system, binds HDAC8 with a Kd of 3 nM and demonstrates comparable or superior potency to HC-toxin [3]. The epoxyketone warhead is common to all three compounds; however, differences in the macrocyclic peptide scaffold confer distinct isoform selectivity and cellular permeability characteristics [4].

Cyclic tetrapeptide HDAC inhibition Potency comparison

Research Applications of Trapoxin A


Class I HDAC-Selective Tool for HDAC6 Exclusion

Trapoxin A is uniquely suited for experiments that require selective inhibition of class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) without confounding inhibition of class IIb HDAC6. The 640–570,000-fold selectivity for HDAC1 over HDAC6 [1] enables researchers to attribute observed biological effects specifically to class I HDAC inhibition, whereas pan-inhibitors like trichostatin A and SAHA cannot resolve class-specific contributions. This selectivity is particularly valuable in studies of HDAC6-mediated deacetylation of α-tubulin and cytoplasmic functions that are unaffected by trapoxin A treatment.

Washout-Resistant Cellular Reprogramming

The essentially irreversible binding mechanism of trapoxin A [1] makes it the inhibitor of choice for experiments requiring sustained HDAC suppression following compound removal. Applications include chromatin immunoprecipitation (ChIP) following washout, long-term differentiation studies where continuous compound exposure is impractical, and investigation of epigenetic memory mechanisms. The persistence of histone hyperacetylation after trapoxin A washout contrasts sharply with the rapid reversal observed with TSA or SAHA, providing a critical experimental control for time-resolved epigenetic studies [2].

Oncogene-Induced Transformation Reversal

Trapoxin A demonstrates potent detransformation activity in v-sis-transformed NIH3T3 cells at concentrations as low as 1 ng/mL, well below the antiproliferative IC50 of approximately 200 ng/mL [1]. This separation of detransformation from cytotoxicity makes trapoxin A an ideal tool for studying the epigenetic mechanisms underlying oncogene-driven transformation and for screening compounds that reverse the transformed phenotype. The compound's activity against trichostatin A-resistant cells [2] further enables studies of resistance mechanisms and combination strategies that are inaccessible with reversible HDAC inhibitors.

Structure-Based Drug Design with HDAC8 Crystal Structure

The 1.24 Å resolution crystal structure of HDAC8 in complex with trapoxin A (PDB ID: 5VI6) [1] provides atomic-level detail of the zinc-bound tetrahedral gem-diolate intermediate and the molecular interactions governing class I HDAC selectivity [2]. This structural information is invaluable for medicinal chemistry campaigns aiming to design novel class I-selective HDAC inhibitors, optimize macrocyclic peptide scaffolds, or develop trapoxin A analogs with improved pharmacokinetic properties while retaining the favorable selectivity profile.

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